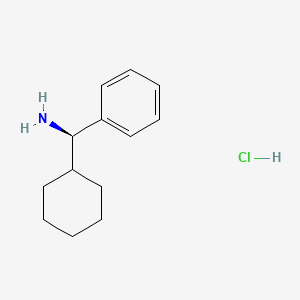

(R)-cyclohexyl(phenyl)methanaminehydrochloride

Description

(R)-Cyclohexyl(phenyl)methanamine hydrochloride is a chiral primary amine hydrochloride salt with a Mannich base structure. It is synthesized via aminomethylation reactions involving cyclohexanone and primary amines, as described in early work by Mannich and Hieronimus . Key characteristics include:

Properties

Molecular Formula |

C13H20ClN |

|---|---|

Molecular Weight |

225.76 g/mol |

IUPAC Name |

(R)-cyclohexyl(phenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H/t13-;/m0./s1 |

InChI Key |

INIQGHHKHOQSIT-ZOWNYOTGSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@H](C2=CC=CC=C2)N.Cl |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Cyclohexylphenyl Ketone

One common approach is the reductive amination of cyclohexylphenyl ketone with ammonia or an amine source, followed by conversion to the hydrochloride salt. This method often employs reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions to achieve high selectivity for the (R)-enantiomer.

- The ketone is reacted with ammonia or a primary amine in an organic solvent (e.g., tetrahydrofuran or methanol).

- A reducing agent (NaBH4 or NaBH(OAc)3) is added to reduce the imine intermediate to the amine.

- The product is isolated and converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its operational simplicity and moderate to high yields, often exceeding 50%, with enantiomeric excess depending on the chiral catalyst or resolving agent used.

Asymmetric Synthesis Using Chiral Catalysts

Asymmetric catalytic methods involve the use of chiral ligands or catalysts to induce enantioselectivity during the formation of the amine. For example, chiral transition metal complexes or organocatalysts can be employed to catalyze the reductive amination or hydrogenation of prochiral ketones.

- Use of chiral catalysts such as chiral phosphines or oxazoline ligands.

- Reaction conditions optimized to favor the (R)-enantiomer.

- Typical solvents include tetrahydrofuran (THF), ethyl acetate, or toluene.

- Hydrogen gas or hydride donors are used as reducing agents.

This approach can achieve enantiomeric excesses greater than 90% and yields around 70% or higher, making it suitable for industrial-scale synthesis.

Resolution of Racemic Mixtures

Another classical method involves preparing racemic cyclohexyl(phenyl)methanamine followed by resolution using chiral acids such as tartaric acid derivatives or mandelic acid to separate the (R)-enantiomer.

- Synthesis of racemic amine via reductive amination or other methods.

- Formation of diastereomeric salts with a chiral acid.

- Crystallization to selectively isolate the (R)-enantiomer salt.

- Recovery of the free amine and conversion to hydrochloride salt.

Though effective, this method is less efficient due to the need for separation steps and lower overall yield.

Experimental Data and Comparative Analysis

The following table summarizes key preparation methods, their yields, enantiomeric excess (ee), and typical reaction conditions based on literature data.

| Preparation Method | Reducing Agent / Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Remarks |

|---|---|---|---|---|---|

| Reductive amination with NaBH4 | Sodium borohydride (NaBH4) | Methanol/THF | 50-65 | Moderate (60-80%) | Simple, moderate selectivity |

| Reductive amination with NaBH(OAc)3 | Sodium triacetoxyborohydride | Ethyl acetate | 55-70 | High (up to 90%) | Mild conditions, better selectivity |

| Asymmetric catalysis with chiral ligand | Chiral phosphine-based catalyst | THF, toluene | 70-85 | Very high (>90%) | Industrially preferred |

| Resolution of racemate | Chiral acids (e.g., tartaric acid) | Various | 40-50 | >99% (after separation) | Labor-intensive, lower yield |

Detailed Example from Patent Literature

A patent (US8513415B2) describes a synthetic route involving the reaction of an imine intermediate with acid in the presence of bases such as potassium carbonate or cesium carbonate, followed by treatment with hydrochloric acid to yield the amine hydrochloride salt. The process is conducted under mild conditions (around atmospheric pressure) and uses tetrahydrofuran as the solvent. The overall yield reported is at least 50%, with the reaction carefully controlled to avoid side products.

Summary of Key Points

- Reductive amination remains the most straightforward and widely used method for preparing (R)-cyclohexyl(phenyl)methanamine hydrochloride.

- Asymmetric catalytic methods provide superior enantiomeric purity and are preferred for large-scale synthesis.

- Resolution techniques, while capable of producing highly pure enantiomers, are less efficient and more laborious.

- Reaction conditions such as solvent choice, temperature control, and base/acids used significantly influence yield and enantiomeric excess.

- The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in an appropriate solvent.

Chemical Reactions Analysis

Types of Reactions

®-cyclohexyl(phenyl)methanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Cyclohexyl(phenyl)ketone or cyclohexyl(phenyl)aldehyde.

Reduction: Cyclohexyl(phenyl)methanamine.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

®-cyclohexyl(phenyl)methanaminehydrochloride has several scientific research applications:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-cyclohexyl(phenyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues with Cycloalkyl and Aryl Groups

Key Observations :

Heterocyclic and Functionalized Derivatives

Key Observations :

- Heterocyclic Moieties : Thiazole and furan derivatives (e.g., ) exhibit distinct NMR profiles due to aromatic heteroatoms. For example, thiazole-containing compounds show unique ¹³C NMR shifts near 160 ppm for C-S bonds .

- Functional Groups : Sulfoxide (in 2k) and methoxy groups (in Methoxisopropamine) alter electronic environments, impacting both synthetic utility and biological activity .

Stereochemical Variants

Key Observations :

Physicochemical and Spectral Comparisons

A. Solubility and Polarity :

B. Spectral Data :

- IR Spectroscopy: The carbonyl peak (1705 cm⁻¹) in the parent compound is absent in non-ketonic analogues like [3-(cyclohexyloxy)phenyl]methanamine HCl .

- NMR Spectroscopy : Methylsulfinyl groups (e.g., 2k) produce distinct ¹H NMR singlets near δ 2.7, while aromatic protons in thiophene derivatives () resonate downfield due to electron-withdrawing effects .

Biological Activity

(R)-cyclohexyl(phenyl)methanamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈ClN

- Molecular Weight : 211.73 g/mol

- Form : Typically available as a hydrochloride salt, enhancing solubility in aqueous environments.

The compound features a cyclohexyl group attached to a phenyl group, which significantly influences its biological interactions and pharmacokinetics.

Research indicates that (R)-cyclohexyl(phenyl)methanamine hydrochloride may interact with various neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Key Findings:

- Antidepressant-like Effects : Modulation of serotonin and norepinephrine levels has been observed, indicating potential use in mood disorders.

- Cognitive Enhancement : Preliminary studies suggest improvements in memory and cognitive functions, warranting further investigation into its nootropic properties.

Biological Activity Overview

The biological activity of (R)-cyclohexyl(phenyl)methanamine hydrochloride can be summarized as follows:

Case Studies and Research Findings

-

Antidepressant Effects :

- A study demonstrated that (R)-cyclohexyl(phenyl)methanamine hydrochloride exhibited significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin in the brain.

-

Cognitive Enhancement :

- In trials assessing cognitive function, the compound improved performance on memory tasks, suggesting its potential as a cognitive enhancer.

- Receptor Selectivity :

Comparative Analysis with Related Compounds

The following table compares (R)-cyclohexyl(phenyl)methanamine hydrochloride with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (R)-Cyclopropyl(phenyl)methanamine hydrochloride | Cyclopropyl group instead of cyclohexyl | Different pharmacokinetics |

| (S)-Cyclohexyl(phenyl)methanamine hydrochloride | Stereoisomer with different steric effects | Variations in biological activity |

| (R)-Phenethylamine | Lacks cyclohexane ring; simpler interactions | Basic structure with fewer interactions |

Future Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of (R)-cyclohexyl(phenyl)methanamine hydrochloride. Key areas for future studies include:

- Pharmacological Studies : Comprehensive evaluations of efficacy and safety profiles.

- In Vivo Studies : Investigating long-term effects and potential side effects in animal models.

- Clinical Trials : Assessing therapeutic benefits in human subjects suffering from mood disorders or cognitive impairments.

Q & A

What are the most reliable synthetic routes for enantioselective preparation of (R)-cyclohexyl(phenyl)methanamine hydrochloride?

Methodological Answer:

Enantioselective synthesis of the (R)-enantiomer can be achieved via:

- Chiral Resolution : Separation of racemic mixtures using chiral chromatography (e.g., chiral HPLC with amylose-based columns) .

- Asymmetric Catalysis : Employing chiral catalysts (e.g., Ru-BINAP complexes) in reductive amination of cyclohexyl(phenyl)ketone precursors .

- Enzymatic Methods : Lipase-mediated kinetic resolution of intermediates to favor the (R)-configuration .

Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to enhance enantiomeric excess (≥95% ee). Validate purity via polarimetry and NMR chiral shift reagents.

How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer:

Contradictions often arise from structural analogs or enantiomeric impurities. To address this:

Purity Verification : Use LC-MS and chiral HPLC to confirm enantiomeric and chemical purity .

Structural Comparison : Cross-reference with structurally distinct analogs (e.g., furan vs. phenyl substituents) to isolate substituent-specific effects .

Dose-Response Analysis : Perform dose-dependent assays to rule out non-specific binding at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.